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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-
Bromobut-1-yne as a versatile building block in the synthesis of pharmaceutical intermediates
and active pharmaceutical ingredients (APIs). Due to the limited specific data available for 1-
Bromobut-1-yne in the current literature, this document focuses on its potential applications in
key organic reactions that are fundamental to pharmaceutical development. The protocols and
data presented are based on established methodologies for analogous 1-bromoalkynes and
serve as a guide for the strategic incorporation of the but-1-yne moiety into complex molecular
architectures.

While 1-Bromobut-1-yne is a valuable reagent, it is important to note that its isomer, 1-bromo-
2-butyne, has more documented applications in pharmaceutical synthesis, notably as an
intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The
reactivity of 1-Bromobut-1-yne, however, opens avenues for the synthesis of a different range
of molecular scaffolds.

Introduction to 1-Bromobut-1-yne

1-Bromobut-1-yne is a haloalkyne with the chemical formula CaHsBr. Its structure, featuring a
bromine atom directly attached to a terminal alkyne, makes it a valuable synthon for introducing
an ethyl-substituted acetylene group in various chemical transformations. This functionality is of
significant interest in medicinal chemistry for the construction of rigid linkers, pharmacophores,
and as a precursor to other functional groups.
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Chemical Properties:

Property Value

Molecular Formula CaHsBr[1]

Molecular Weight 132.99 g/mol [1]
IUPAC Name 1-bromobut-1-yne[1]
SMILES CCC#CBIr[1]

CAS Number 50405-39-5[1]

Key Synthetic Applications in Pharmaceutical
Context

The primary utility of 1-Bromobut-1-yne in pharmaceutical synthesis lies in its ability to
participate in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the
bromine atom and the inherent reactivity of the alkyne moiety allow for its use in several
powerful synthetic transformations.

The Cadiot-Chodkiewicz coupling is a highly efficient method for the synthesis of
unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a
copper(l) salt in the presence of an amine base.[2][3] This reaction is particularly valuable for
creating extended, rigid molecular scaffolds found in some natural products and designed
therapeutic agents. 1-Bromobut-1-yne serves as the electrophilic coupling partner in this
reaction.

General Reaction Scheme:

Representative Data for Cadiot-Chodkiewicz Coupling of 1-Bromoalkynes:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromobut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromobut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromobut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromobut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromobut-1-yne
https://www.benchchem.com/product/b1609917?utm_src=pdf-body
https://en.wikipedia.org/wiki/Cadiot%E2%80%93Chodkiewicz_coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259169/
https://www.benchchem.com/product/b1609917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Terminal q

Alkyne (R- Product Yield (%) Reference
Bromoalkyne

C=CH)
1-Bromopropyne  1-Phenyl-1,3-

Phenylacetylene o ) 78 [4]
(in situ) pentadiyne

4- 1-(4-
1-Bromopropyne

Methoxyphenyla (in situ) Methoxyphenyl)- 65 [4]
in situ

cetylene 1,3-pentadiyne

Cyclohexylacetyl  1-Bromopropyne  1-Cyclohexyl- - )

ene (in situ) 1,3-pentadiyne
1-Bromo-1- 5,7-

1-Octyne ) 85 [5]
hexyne Tetradecadiyne

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or

vinyl halide, a lesser-known variant can potentially utilize 1-bromoalkynes as the electrophilic

partner.[3][6][7] This reaction, catalyzed by palladium and copper complexes, allows for the

direct connection of the but-1-yne unit to aromatic or vinylic systems, which are prevalent in

pharmaceutical compounds.[3]

General Reaction Scheme:

Standard Sonogashira Reaction

The application of 1-bromoalkynes in Sonogashira-type reactions is less common but

theoretically feasible, providing a route to internal alkynes.

Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes:
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] Terminal Catalyst )
Aryl Halide Yield (%) Reference
Alkyne System
PdCIz(PPhs)2/Cu
lodobenzene Phenylacetylene 95 [3]
I/EtsN
4-
Pd(OACc)2/PPhs/
Bromoacetophen  Phenylacetylene 88 [3]
Cul/EtsN
one
o Pd(CFsCOO0)2/P
2-Bromopyridine Phenylacetylene 92 [8]
Phs/Cul/EtsN

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered
heterocyclic rings, which are common motifs in many pharmaceuticals.[9] Alkynes are excellent
dipolarophiles, and the electron-deficient nature of 1-Bromobut-1-yne can enhance its
reactivity in these transformations. A prominent example is the Huisgen cycloaddition with
organic azides to form triazoles.[9][10]

General Reaction Scheme:

Significance in Pharmaceutical Synthesis: The resulting triazole ring is a bioisostere for amide
bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Experimental Protocols

A common method for the synthesis of 1-bromoalkynes involves the reaction of a terminal
alkyne with a base followed by an electrophilic bromine source.

Materials:

1-Butyne

n-Butyllithium (n-BuLi) in hexanes

Bromine (Brz) or N-Bromosuccinimide (NBS)

Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether

Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping
funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry
ice/acetone bath.

1-Butyne (1.2 equivalents) is condensed into the flask.

n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the
temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

A solution of bromine (1.0 equivalent) in anhydrous THF is added dropwise, ensuring the
temperature remains below -70 °C. The reaction mixture is stirred for an additional 2 hours at
-78 °C.

The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate
solution.

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

The combined organic layers are washed with saturated aqueous sodium bicarbonate
solution and brine, then dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by
distillation or column chromatography to afford 1-Bromobut-1-yne.

This protocol is adapted for an air-tolerant procedure using sodium ascorbate as a reductant.[2]
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Materials:

1-Bromobut-1-yne

Terminal alkyne (e.g., Phenylacetylene)

Copper(l) bromide (CuBr)

Sodium ascorbate

n-Butylamine

Ethanol

Procedure:

To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0
equivalent).

Cool the suspension in an ice bath with stirring.

Add a solution of the terminal alkyne (1.2 equivalents) in ethanol, followed by n-butylamine
(1.0 equivalent).

Add a solution of 1-Bromobut-1-yne (1.0 equivalent) in ethanol.

Remove the ice bath and allow the reaction mixture to stir at room temperature for 30
minutes.

Monitor the reaction by TLC or GC-MS.

Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium
chloride and extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

The crude product is purified by column chromatography.
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This protocol describes a copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC).

Materials:

1-Bromobut-1-yne

Organic azide (e.g., Benzyl azide)

Copper(ll) sulfate pentahydrate (CuSOa-5H20)

Sodium ascorbate

tert-Butanol/Water (1:1)

Procedure:

In a round-bottom flask, dissolve 1-Bromobut-1-yne (1.0 equivalent) and the organic azide
(1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

 In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.
 In another vial, prepare a solution of CuSO4-5H20 (5 mol%) in water.

o Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate
solution.

« Stir the reaction mixture vigorously at room temperature. The reaction is often complete
within a few hours.

e Monitor the reaction by TLC or LC-MS.

o Upon completion, dilute the reaction mixture with water and extract with an organic solvent
(e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated.

e The crude product is purified by column chromatography or recrystallization.
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Visualizations

Caption: Workflow for the synthesis of 1-Bromobut-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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